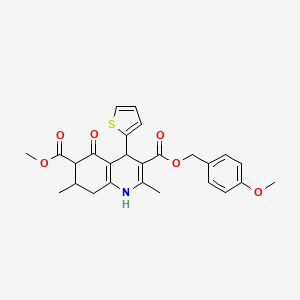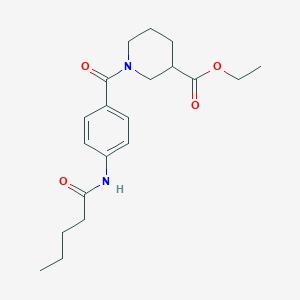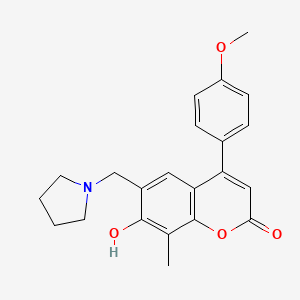![molecular formula C19H22N2OS B4128435 1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA](/img/structure/B4128435.png)
1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA
Overview
Description
N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea: is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) linked to a 4-acetylphenyl and a 2-sec-butylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 2-sec-butylphenylamine. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-acetylphenyl isothiocyanate+2-sec-butylphenylamine→N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thioureas.
Scientific Research Applications
Chemistry: N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain proteases and kinases, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. It is also employed in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The acetyl and sec-butyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-N’-(2-methylphenyl)thiourea
- N-(4-acetylphenyl)-N’-(2-ethylphenyl)thiourea
- N-(4-acetylphenyl)-N’-(2-isopropylphenyl)thiourea
Comparison: N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(2-butan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-4-13(2)17-7-5-6-8-18(17)21-19(23)20-16-11-9-15(10-12-16)14(3)22/h5-13H,4H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFSDOGWKZUXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4128361.png)

![1-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B4128394.png)

![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128406.png)
![4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4128420.png)
![1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE](/img/structure/B4128426.png)
![N-[4-({[(4-isopropylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide hydrochloride](/img/structure/B4128429.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128432.png)
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4128434.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide](/img/structure/B4128442.png)

![methyl (2-chloro-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4128449.png)
